ethyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate
Overview
Description
Ethyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H28N4O5S3 and its molecular weight is 524.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 524.12218353 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into compounds with a similar structural framework often involves the synthesis of novel organic molecules with potential antimicrobial properties. For example, studies have shown the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate derivatives, demonstrating antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010). This research underscores the potential of thiophene derivatives in developing new antimicrobial agents.
Anticancer Activity
The synthesis of novel thiophene and benzothiophene derivatives has been explored for their anti-proliferative activity against various cancer cell lines. A study highlighted that certain synthesized thiophene derivatives exhibited significant activity towards breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line, indicating their potential as anticancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Anticonvulsant Activity
The development of compounds for anticonvulsant activity has also been a research focus, with studies synthesizing ethyl derivatives containing hydrazides and thiosemicarbazides. These compounds have been evaluated against seizure models, showing protection in induced convulsion tests, which hints at their utility in treating neurological disorders (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).
Properties
IUPAC Name |
ethyl 5-methyl-2-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]carbamothioylamino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S3/c1-4-31-21(28)18-17(15-8-6-5-7-9-15)14(2)33-20(18)23-22(32)25-24-19(27)16-10-12-26(13-11-16)34(3,29)30/h5-9,16H,4,10-13H2,1-3H3,(H,24,27)(H2,23,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMQSAGZNPPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NNC(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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